4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Overview
Description
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound with a unique structure that includes a fused pyrrole and pyrimidine ring system. This compound is widely used as a pharmaceutical intermediate due to its versatility and unique properties . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
Mechanism of Action
Target of Action
The primary targets of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine are the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .
Mode of Action
This compound acts as a JAK inhibitor . It inhibits the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK-STAT signal pathway . This interference results in a disruption of the chemical signal transfer from the outside into the cell nucleus, leading to the alteration of gene activation through a transcription process .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . Disruption of this pathway may lead to a variety of diseases affecting the immune system . Therefore, JAK inhibitors like this compound have therapeutic applications in the treatment of cancer and inflammatory diseases .
Pharmacokinetics
These properties suggest that the compound is likely to maintain drug-likeness during lead optimization, which could impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily the inhibition of the JAK-STAT signaling pathway . This inhibition can lead to the prevention of cell division and death, and potentially halt tumor formation processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Biochemical Analysis
Biochemical Properties
It is known that several Janus kinase (JAK) inhibitors, which are compounds that inhibit the activity of one or more of the JAK family of enzymes, have a common pyrrolo[2,3-d]pyrimidine core . This suggests that 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine may interact with these enzymes and play a role in JAK – signal transducer and activator of transcription protein (STAT) signal pathway .
Cellular Effects
Given its potential role as a JAK inhibitor, it may influence cell function by interfering with the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes .
Molecular Mechanism
Based on its potential role as a JAK inhibitor, it may exert its effects at the molecular level by binding to JAK enzymes, thereby inhibiting their activity and disrupting the JAK-STAT signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves several synthetic routes. One common method includes the following steps :
Condensation Reaction: In a solvent A, a compound shown in formula II and a compound shown in methylene reagent formula III undergo a condensation reaction under the action of a catalyst to obtain a compound shown in formula IV.
Addition Condensation Cyclization Reaction: In a solvent B, under the action of alkali, the compound shown in formula IV and formamidine salt undergo addition condensation cyclization and elimination reactions to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Another method involves the following steps :
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.
Preparation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: Formamidine is added to ethyl 2-cyano-4,4-dimethoxybutanoate.
Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: .
Conversion to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: .
Industrial Production Methods
Industrial production methods focus on optimizing yield, reducing by-products, and minimizing waste. These methods often involve multi-step organic reactions with precise control of reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various types of chemical reactions, including :
Electrophilic Substitution Reactions: Such as nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction Reactions: These reactions are less common but can be used to modify the compound’s structure.
Substitution Reactions: Common reagents include ammonia, formamidine, and various alkylating agents.
Major products formed from these reactions include derivatives that are used as intermediates in the synthesis of kinase inhibitors and other pharmaceutical compounds .
Scientific Research Applications
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of complex organic compounds.
Biology: The compound is used in the study of kinase inhibitors and their effects on cellular processes.
Medicine: It plays a crucial role in the development of drugs for treating cancer, inflammatory diseases, and other conditions.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific structure and reactivity. Similar compounds include :
7H-pyrrolo[2,3-d]pyrimidin-2-amine: Lacks the chlorine atom at the 4-position.
5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Contains an iodine atom instead of chlorine.
4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Contains a methoxy group instead of chlorine.
These similar compounds share the pyrrolo[2,3-d]pyrimidine core but differ in their substituents, which can significantly affect their chemical properties and applications.
Properties
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVLSUIQHWGALQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415906 | |
Record name | 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84955-31-7 | |
Record name | 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a 2-amino group in 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine influence the molecule's structure compared to its unsubstituted counterpart?
A1: X-ray analysis reveals that the introduction of a 2-amino group in this compound significantly alters the positioning of a 7-(2-bromoethyl) side chain relative to the heterocyclic ring system when compared to the unsubstituted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [] This difference in conformation highlights the impact of substituents on the overall molecular structure.
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